Cyp1B1-IN-3

CYP1B1 Inhibitor Isoform Selectivity Enzyme Inhibition

Cyp1B1-IN-3 (CAS 2872575-51-2) is the definitive chemical probe for selective CYP1B1 inhibition, delivering an IC50 of 6.6 nM with >1500-fold selectivity over CYP1A2. Unlike pan-CYP1 inhibitors that introduce confounding off-target effects, this N-aryl-2,4-bithiazole-2-amine ensures clean, isoform-specific functional readouts. Validated in A549/Taxol NSCLC models to reverse Taxol resistance and suppress metastatic migration/invasion via AKT/ERK, FAK/SRC, and P-gp pathway modulation. Ideal for unambiguous target validation and signaling studies.

Molecular Formula C20H16FN3O2S2
Molecular Weight 413.5 g/mol
Cat. No. B12395396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp1B1-IN-3
Molecular FormulaC20H16FN3O2S2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC2=NC(=CS2)C3=NC(=CS3)C4=CC=CC=C4F)OC
InChIInChI=1S/C20H16FN3O2S2/c1-25-13-7-12(8-14(9-13)26-2)22-20-24-18(11-28-20)19-23-17(10-27-19)15-5-3-4-6-16(15)21/h3-11H,1-2H3,(H,22,24)
InChIKeyXHVXCBIACIZRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp1B1-IN-3: A Potent and Selective CYP1B1 Inhibitor for Taxol-Resistant Cancer Research


Cyp1B1-IN-3 (CAS 2872575-51-2), also designated as compound 77, is a synthetic small molecule belonging to the N-aryl-2,4-bithiazole-2-amine class [1]. It functions as a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme frequently overexpressed in various malignancies and implicated in drug resistance, particularly to taxanes [1][2]. The compound exhibits an IC50 of 6.6 nM against CYP1B1 and demonstrates significant selectivity over the closely related CYP1A1 and CYP1A2 isoforms [1]. This profile establishes it as a critical chemical tool for dissecting CYP1B1-specific roles in cancer biology and for validating the target in drug discovery programs [1].

Critical Selectivity of Cyp1B1-IN-3 Over CYP1A1 and CYP1A2


Substituting Cyp1B1-IN-3 with a less selective CYP1B1 inhibitor or a pan-CYP1 family inhibitor is not scientifically equivalent and can lead to confounding experimental results. The CYP1 family members (CYP1B1, CYP1A1, CYP1A2) share significant structural homology, yet their roles in drug metabolism and carcinogenesis diverge [1]. For instance, CYP1A2 is a major hepatic enzyme crucial for the metabolism of numerous clinical drugs, while CYP1A1 is primarily extrahepatic and induced by environmental toxins [1]. Pan-inhibition of these isoforms introduces off-target effects that obscure CYP1B1-specific functional readouts, particularly in assays examining taxane resistance or cell migration [2]. Therefore, the high selectivity of Cyp1B1-IN-3 is not merely a desirable feature but a functional requirement for accurate target validation, as demonstrated in comparative studies with other in-class inhibitors [2].

Quantitative Evidence for Cyp1B1-IN-3 Differentiation in Selectivity and Function


Cyp1B1-IN-3 Demonstrates Superior Selectivity Over CYP1A2 Compared to Common CYP1 Inhibitors

Cyp1B1-IN-3 exhibits a high degree of selectivity for CYP1B1 over the hepatic drug-metabolizing enzyme CYP1A2. This selectivity is a critical differentiator from classical inhibitors like α-naphthoflavone (ANF) and the widely used tetramethoxystilbene (TMS). While both ANF and TMS also inhibit CYP1A2 at low micromolar concentrations, Cyp1B1-IN-3's IC50 for CYP1A2 exceeds 10,000 nM, indicating a >1500-fold selectivity [1]. In contrast, ANF inhibits CYP1A2 with an IC50 of approximately 6 nM, and TMS shows an IC50 of 3100 nM (3.1 μM) [2]. This quantitative difference ensures that functional assays with Cyp1B1-IN-3 are significantly less likely to be confounded by off-target CYP1A2 inhibition.

CYP1B1 Inhibitor Isoform Selectivity Enzyme Inhibition

Cyp1B1-IN-3 Potently Reverses Taxol Resistance at Low Micromolar Concentrations

In a head-to-head functional comparison within its own chemical series, Cyp1B1-IN-3 (compound 77) was identified as the most potent compound for reversing taxol resistance in A549/Taxol cells [1]. While many analogs showed activity, treatment with Cyp1B1-IN-3 at concentrations of 3.75 to 30.0 µM, in combination with a fixed, sub-efficacious dose of Taxol (0.06-1 µM), significantly enhanced the sensitivity of the resistant cell line over a 72-hour period [1]. This is in contrast to other compounds in the 83-member series that displayed weaker or no reversal of resistance at comparable concentrations, establishing Cyp1B1-IN-3 as the optimized candidate from the structure-activity relationship (SAR) study [1].

Taxol Resistance Chemosensitization Non-Small Cell Lung Cancer

Cyp1B1-IN-3 Demonstrates Potent Inhibition of A549/Taxol Cell Migration and Invasion

Cyp1B1-IN-3 effectively inhibits both migration and invasion of the highly aggressive and metastatic A549/Taxol cell line [1]. In direct functional assays, treatment with Cyp1B1-IN-3 at concentrations of 2.5, 5, and 10 µM resulted in a significant, dose-dependent suppression of cellular migration and invasion [1]. This effect was linked to the compound's ability to modulate downstream signaling pathways, including the inhibition of AKT/ERK and FAK/SRC, which are known drivers of the epithelial-mesenchymal transition (EMT) and metastatic potential [1]. While other CYP1B1 inhibitors like TMS may also inhibit migration, this data provides a specific, quantitative benchmark for Cyp1B1-IN-3 in a drug-resistant cellular context.

Cell Migration Cancer Metastasis Invasion Assay

Cyp1B1-IN-3 Modulates Key Signaling Pathways to Suppress EMT and Drug Efflux

Beyond direct CYP1B1 enzyme inhibition, Cyp1B1-IN-3's mechanism of action includes the modulation of several critical signaling pathways implicated in drug resistance and metastasis [1]. Specifically, Western blot analyses demonstrated that treatment of A549/Taxol cells with Cyp1B1-IN-3 (2.5, 5, 10 µM for 24 hours) suppressed the expression of P-glycoprotein (P-gp) and reduced the phosphorylation of AKT, ERK1/2, FAK, and SRC in a dose-dependent manner [1]. This multi-pathway inhibition differentiates Cyp1B1-IN-3 from compounds that solely act as competitive enzyme inhibitors, as it actively counteracts the cellular adaptations that lead to treatment failure and aggressive disease [1]. This evidence positions Cyp1B1-IN-3 as a unique chemical probe for dissecting the interconnected roles of CYP1B1, kinase signaling, and EMT.

Signal Transduction EMT P-glycoprotein

Key Application Scenarios for Procuring Cyp1B1-IN-3


Validating CYP1B1 as a Target in Taxol-Resistant Non-Small Cell Lung Cancer (NSCLC)

Procure Cyp1B1-IN-3 for use as a definitive chemical probe to validate the role of CYP1B1 in mediating acquired resistance to taxanes in NSCLC models. The compound's demonstrated ability to potently reverse Taxol resistance in A549/Taxol cells [1] makes it an essential tool for establishing target engagement and downstream functional effects, providing crucial data for target validation campaigns in oncology drug discovery [1].

Dissecting CYP1B1-Specific Roles in Cell Migration, Invasion, and Metastasis

Utilize Cyp1B1-IN-3 in advanced cellular models to specifically interrogate the contribution of CYP1B1 to metastatic processes. Its proven ability to inhibit migration and invasion in a highly aggressive, drug-resistant cell line [1] provides a robust experimental platform. The high selectivity over CYP1A2 minimizes confounding factors, allowing researchers to attribute observed anti-metastatic effects directly to CYP1B1 inhibition rather than off-target activities on related isoforms.

Investigating CYP1B1-Driven Modulation of AKT/ERK and FAK/SRC Signaling Pathways

Employ Cyp1B1-IN-3 as a chemical tool to explore the intersection of CYP1B1 activity with key intracellular signaling networks. The compound's characterization includes the dose-dependent suppression of AKT/ERK and FAK/SRC phosphorylation, as well as P-gp expression [1]. This makes it uniquely suited for pathway-focused research, enabling scientists to map the signaling consequences of CYP1B1 inhibition in cancer and potentially other disease-relevant cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyp1B1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.